2-(3-CHLOROBENZENESULFONYL)ACETONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorobenzenesulfonyl)acetonitrile is an organic compound with the molecular formula C8H6ClNO2S. It is a derivative of acetonitrile, where one hydrogen atom is replaced by a 3-chlorobenzenesulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Chlorobenzenesulfonyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorobenzenesulfonyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted acetonitriles.
Oxidation: Products may include sulfonic acids or sulfonyl chlorides.
Reduction: Products can include sulfonyl hydrides or other reduced forms.
Scientific Research Applications
2-(3-Chlorobenzenesulfonyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzenesulfonyl)acetonitrile involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzenesulfonyl)acetonitrile: Similar structure but with the chlorine atom in the para position.
2-(2-Chlorobenzenesulfonyl)acetonitrile: Similar structure but with the chlorine atom in the ortho position.
Benzene derivatives: Compounds with similar sulfonyl groups but different substituents.
Uniqueness
2-(3-Chlorobenzenesulfonyl)acetonitrile is unique due to the position of the chlorine atom on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers .
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfonylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIOXVQENXOETD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.